

Spectroscopic Profile of 3-Aminopyrazine-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminopyrazine-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Aminopyrazine-2-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is intended to support researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Aminopyrazine-2-carbaldehyde**. This data is compiled from typical values for similarly substituted pyrazine systems and predictive models based on established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8 - 10.0	s	1H	Aldehyde proton (-CHO)
~8.2 - 8.4	d	1H	Pyrazine ring proton (H-5)
~7.8 - 8.0	d	1H	Pyrazine ring proton (H-6)
~6.5 - 7.5	br s	2H	Amino protons (-NH ₂)

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~190 - 195	Aldehyde carbonyl carbon (C=O)
~155 - 160	Pyrazine ring carbon (C-3, attached to -NH ₂)
~145 - 150	Pyrazine ring carbon (C-2, attached to -CHO)
~130 - 135	Pyrazine ring carbon (C-5)
~125 - 130	Pyrazine ring carbon (C-6)

Solvent: DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	Medium	C-H stretching of the aromatic pyrazine ring
2850 - 2750	Medium, Sharp	C-H stretching of the aldehyde
1700 - 1680	Strong, Sharp	C=O stretching of the aldehyde
1620 - 1580	Medium to Strong	N-H bending of the primary amine and C=C/C=N stretching of the pyrazine ring
1500 - 1400	Medium	C-C stretching within the pyrazine ring
~850	Strong	C-H out-of-plane bending

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
123	100	[M] ⁺ (Molecular Ion)
95	Variable	[M-CO] ⁺
68	Variable	[M-CO-HCN] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of **3-Aminopyrazine-2-carbaldehyde** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a universal attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **3-Aminopyrazine-2-carbaldehyde** powder is placed directly onto the ATR crystal.

- Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
 - A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The transmittance or absorbance is plotted against the wavenumber (cm^{-1}).

Mass Spectrometry (MS)

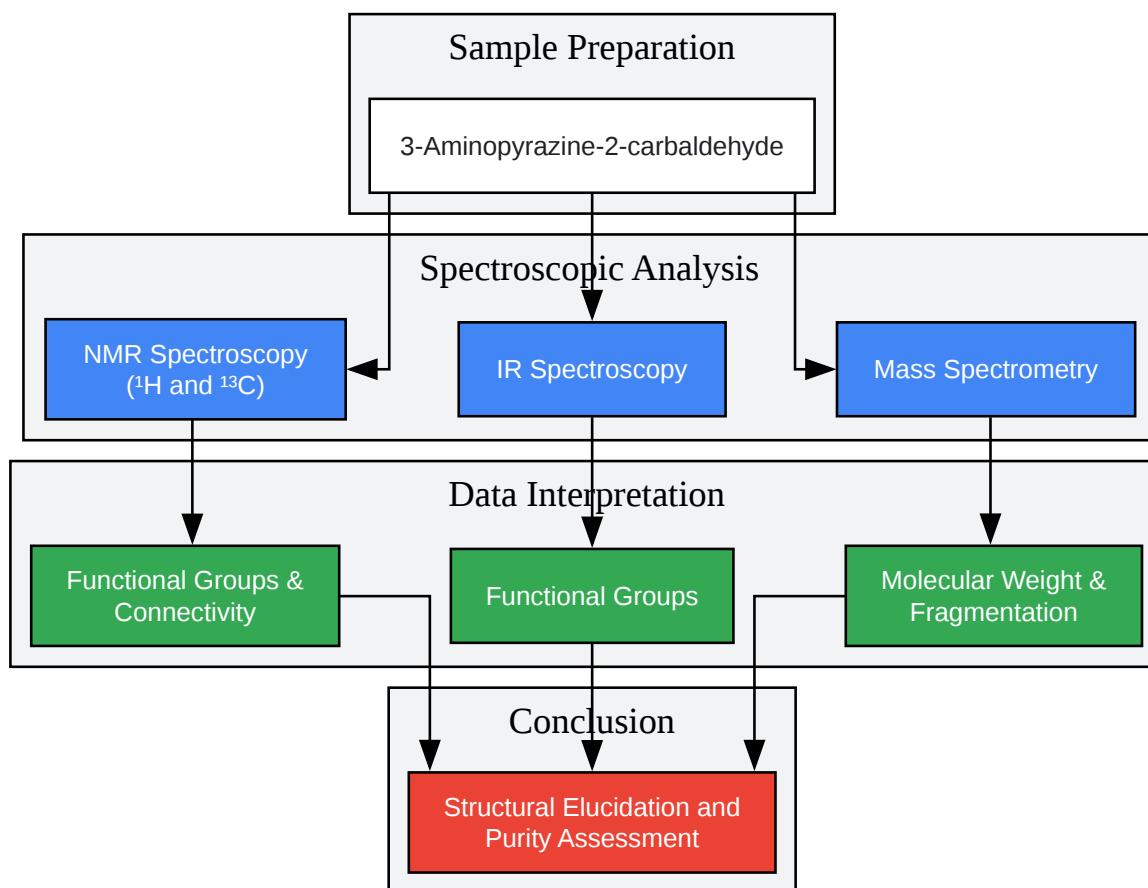
- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction, or a direct insertion probe.
- Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. For direct insertion, a small amount of the solid is placed in a capillary tube.
- Acquisition (GC-MS):
 - Injector Temperature: 250 °C.
 - GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
 - Ion Source Temperature: 200-250 °C.
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.

- Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **3-Aminopyrazine-2-carbaldehyde**. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Workflow and Pathway Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **3-Aminopyrazine-2-carbaldehyde**.



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Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational set of spectroscopic data and protocols for **3-Aminopyrazine-2-carbaldehyde**. Researchers are encouraged to use this information as a

reference and adapt the experimental protocols to their specific instrumentation and analytical needs.

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